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Compound of Interest

2,2-dimethyl-2,3-dihydro-1H-
Compound Name:
inden-1-one

Cat. No.: B129374

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties,
synthesis, and characterization of 2,2-dimethyl-1-indanone, a valuable intermediate in the
synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Properties

2,2-dimethyl-1-indanone is a bicyclic ketone with a molecular formula of C11H120.[1][2] Its
chemical structure consists of an indanone backbone with two methyl groups substituted at the
second position.
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Property Value Source(s)
Molecular Formula C11H120 [1112]
Molecular Weight 160.21 g/mol [1]

CAS Number 10489-28-8 [11[2]
Physical State Solid

Appearance Light yellow

Odor Odorless

Melting Point 50-57°C

Boiling Point Not available

Soluble in organic solvents,

Solubility

[3]

sparingly soluble in water.

Flash Point 100 °C

Synthesis of 2,2-dimethyl-1-indanone

A common method for the synthesis of 2,2-dimethyl-1-indanone involves an intramolecular

Friedel-Crafts reaction. One established protocol begins with the reduction of

isobutyrophenone.

Experimental Protocol: Synthesis from

Isobutyrophenone

Materials:
 |sobutyrophenone
e Sodium borohydride
» Ethanol

o Methylene chloride
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o Water

e Anhydrous magnesium sulfate

o Lewis acid catalyst (e.g., polyphosphoric acid)
Procedure:

e Reduction of Isobutyrophenone: Isobutyrophenone is dissolved in ethanol under a nitrogen
atmosphere. Sodium borohydride is added portion-wise to the solution, and the reaction
mixture is stirred at room temperature.

o Work-up: The ethanol is removed under reduced pressure. Water is added to the residue,
and the aqueous layer is extracted with methylene chloride. The combined organic extracts
are dried over anhydrous magnesium sulfate.

o Cyclization: The resulting alcohol intermediate is then treated with a Lewis acid, such as
polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts cyclization,
yielding 2,2-dimethyl-1-indanone.

 Purification: The crude product is purified by a suitable method, such as column
chromatography or distillation under reduced pressure.

Characterization of 2,2-dimethyl-1-indanone

The structural elucidation and purity assessment of 2,2-dimethyl-1-indanone are typically
performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical
environment of the hydrogen atoms in the molecule. The expected signals for 2,2-dimethyl-1-
indanone would include resonances for the aromatic protons, the methylene protons of the
indanone ring, and a singlet for the two equivalent methyl groups.

13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct
carbon atoms. The spectrum of 2,2-dimethyl-1-indanone would show signals for the carbonyl
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carbon, the aromatic carbons, the quaternary carbon bearing the methyl groups, the methylene
carbon, and the methyl carbons.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A small amount of purified 2,2-dimethyl-1-indanone is dissolved in a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: The *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer.

o Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, and
the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The key
absorption band for 2,2-dimethyl-1-indanone is the strong carbonyl (C=0) stretching vibration,
typically observed in the region of 1700-1725 cm~*. Other characteristic absorptions include C-
H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded over the mid-infrared range (typically 4000-400 cm~1).[4] A
background spectrum of a blank KBr pellet is also recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the compound. The mass spectrum of 2,2-dimethyl-1-indanone would show a molecular ion
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peak (M*) corresponding to its molecular weight (160.21 g/mol ). The fragmentation pattern
can provide further structural information.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A dilute solution of the sample is introduced into the mass
spectrometer, typically using a direct insertion probe or through a gas chromatograph (GC-
MS).

« lonization: The sample is ionized using a suitable technique, such as electron ionization (El)
or electrospray ionization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of
2,2-dimethyl-1-indanone.
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Caption: Workflow for the synthesis and characterization of 2,2-dimethyl-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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